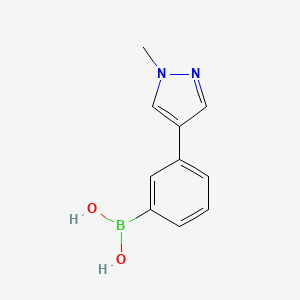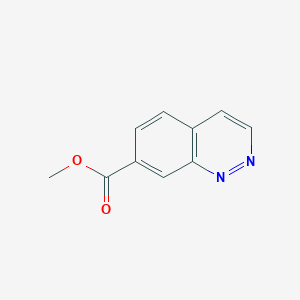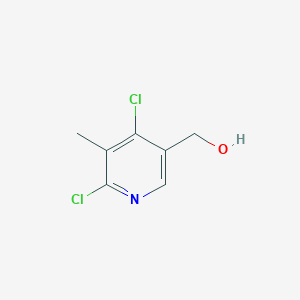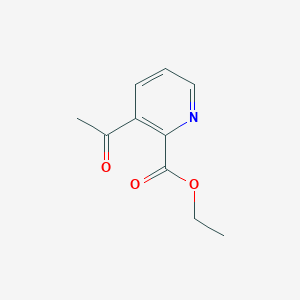
N-Butyl-N-isobutyl-1-butanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-N-isobutyl-1-butanamine is an organic compound belonging to the class of amines. It is characterized by the presence of butyl and isobutyl groups attached to a butanamine backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-isobutyl-1-butanamine typically involves the reaction of butylamine with isobutylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as alumina, and requires specific temperature and pressure settings to ensure optimal yield. The general reaction can be represented as:
CH3(CH2)3NH2+CH3(CH2)2NH2→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where butylamine and isobutylamine are mixed in precise ratios. The reaction is conducted at elevated temperatures (160-220°C) and pressures (0.3-0.8 MPa) to achieve high efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
N-Butyl-N-isobutyl-1-butanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) are employed for substitution reactions.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Halogenated amines.
Aplicaciones Científicas De Investigación
N-Butyl-N-isobutyl-1-butanamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N-Butyl-N-isobutyl-1-butanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and receptor binding, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
N-Butylamine: A primary amine with similar chemical properties but different structural configuration.
Isobutylamine: Another primary amine with a branched structure.
Di-n-butylamine: A secondary amine with two butyl groups attached to the nitrogen atom.
Uniqueness
N-Butyl-N-isobutyl-1-butanamine is unique due to its combination of butyl and isobutyl groups, which confer distinct chemical and physical properties. This structural uniqueness allows it to participate in specific reactions and applications that are not feasible with other similar compounds .
Propiedades
Fórmula molecular |
C12H27N |
|---|---|
Peso molecular |
185.35 g/mol |
Nombre IUPAC |
N-butyl-N-(2-methylpropyl)butan-1-amine |
InChI |
InChI=1S/C12H27N/c1-5-7-9-13(10-8-6-2)11-12(3)4/h12H,5-11H2,1-4H3 |
Clave InChI |
BFSPREDKQIFECB-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Phenyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13676354.png)

![2-Chloro-4-[(cyclobutylmethoxy)methyl]pyrimidine](/img/structure/B13676375.png)
![1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde hydrate](/img/structure/B13676380.png)

![3-Bromo-4-chloro-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13676395.png)


![6,8-Dichloro-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13676409.png)
![(6,7-Dihydro-5H-cyclopenta[b]pyridin-4-yl)boronic acid](/img/structure/B13676432.png)

![Ethyl [2,3'-bipyridine]-6'-carboxylate](/img/structure/B13676438.png)
![[4-(hydroxymethyl)cyclohexyl]methyl Acetate](/img/structure/B13676446.png)
